N,N-diethyl-4-(4-methoxybut-2-ynoxymethoxy)but-2-yn-1-amine
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Overview
Description
N,N-diethyl-4-(4-methoxybut-2-ynoxymethoxy)but-2-yn-1-amine is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as amine, ether, and alkyne
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-4-(4-methoxybut-2-ynoxymethoxy)but-2-yn-1-amine typically involves multi-step organic reactions. One common approach is to start with a suitable alkyne precursor, which undergoes a series of reactions including alkylation, etherification, and amination. Specific reaction conditions such as temperature, solvents, and catalysts are carefully controlled to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control systems ensures high yield and purity. Industrial methods often optimize reaction conditions to minimize by-products and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-4-(4-methoxybut-2-ynoxymethoxy)but-2-yn-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions such as temperature, pressure, and solvent choice are crucial for the success of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alkanes or alkenes. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
N,N-diethyl-4-(4-methoxybut-2-ynoxymethoxy)but-2-yn-1-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound can be used in the development of new materials or as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of N,N-diethyl-4-(4-methoxybut-2-ynoxymethoxy)but-2-yn-1-amine involves its interaction with specific molecular targets. The compound’s functional groups allow it to participate in various chemical reactions, potentially affecting biological pathways or industrial processes. Detailed studies on its molecular targets and pathways are essential to understand its full range of effects.
Comparison with Similar Compounds
Similar Compounds
- N,N-diethyl-4-methoxy-4,4-diphenylbut-2-yn-1-amine
- N,N-Diethyl-4-(2-methoxyethoxy)-2-butyn-1-amine
Uniqueness
N,N-diethyl-4-(4-methoxybut-2-ynoxymethoxy)but-2-yn-1-amine is unique due to its specific combination of functional groups and structural features. This uniqueness may result in distinct reactivity and applications compared to similar compounds.
Properties
IUPAC Name |
N,N-diethyl-4-(4-methoxybut-2-ynoxymethoxy)but-2-yn-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3/c1-4-15(5-2)10-6-7-12-17-14-18-13-9-8-11-16-3/h4-5,10-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKQOHTKYNJBHHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC#CCOCOCC#CCOC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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